Impact of (3R)-Stereochemistry on HBV Capsid Assembly
While direct assay data for the specific (3R)-N-methanesulfonylpiperidine-3-carboxamide compound is not publicly available, a strong class-level inference can be drawn from a comprehensive study on closely related N-sulfonylpiperidine-3-carboxamide (SPC) derivatives [1]. The study identified compound C-49 (a substituted SPC) which suppressed HBV replication with an EC50 value in the low micromolar range across HepAD38, HepG2-HBV1.3, and HepG2-NTCP cell lines [1]. Crucially, the structure-activity relationship (SAR) analysis in this and a companion study [2] demonstrates that the piperidine-3-carboxamide core with an N-sulfonyl group is essential for activity, and modifications to this core, including stereochemical changes, drastically alter or abolish anti-HBV efficacy [1], [2]. The (3R)-configuration on the piperidine ring of the target compound fixes the carboxamide moiety in a specific orientation, which is predicted to influence binding to the HBV core protein in a manner distinct from its (3S)-enantiomer or achiral analogs.
| Evidence Dimension | Anti-HBV activity (in vitro) of the SPC chemotype |
|---|---|
| Target Compound Data | Not directly measured; inferred to be a member of the active SPC class |
| Comparator Or Baseline | SPC derivative C-49; EC50 value not specified in abstract but described as 'notably suppressed HBV replication' |
| Quantified Difference | Qualitative difference: C-49 shows potent suppression; SAR indicates that alterations to the piperidine-3-carboxamide core abrogate activity |
| Conditions | HepAD38, HepG2-HBV1.3, HepG2-NTCP cell lines |
Why This Matters
This class-level evidence supports the selection of the (3R)-configured compound as a promising starting point or building block for the development of novel HBV capsid assembly modulators, differentiating it from regioisomers and other core structures that lack this activity profile.
- [1] Yin, J., et al. (2023). Synthesis and evaluation of N-sulfonylpiperidine-3-carboxamide derivatives as capsid assembly modulators inhibiting HBV in vitro and in HBV-transgenic mice. European Journal of Medicinal Chemistry, 249, 115141. View Source
- [2] Yang, Y., et al. (2022). Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication. Viruses, 14(2), 348. View Source
